molecular formula C14H16ClN3OS B15043628 4-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)butanamide

4-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)butanamide

Cat. No.: B15043628
M. Wt: 309.8 g/mol
InChI Key: MBCVPMUSEIPYKO-UHFFFAOYSA-N
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Description

4-chloro-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)butanamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothieno pyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)butanamide typically involves multi-step reactions starting from commercially available reagents. One common method involves the cyclization of appropriate precursors to form the benzothieno pyrimidine core, followed by chlorination and subsequent amide formation. The reaction conditions often include the use of catalysts such as copper sulfate and sodium ascorbate, and solvents like ethanol for recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. High-throughput synthesis techniques and continuous flow reactors can be employed to enhance yield and efficiency. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure selective reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs with different functional groups.

Scientific Research Applications

4-chloro-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)butanamide involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-chloro-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)butanamide apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. Its chlorinated and butanamide moieties may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C14H16ClN3OS

Molecular Weight

309.8 g/mol

IUPAC Name

4-chloro-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)butanamide

InChI

InChI=1S/C14H16ClN3OS/c15-7-3-6-11(19)18-13-12-9-4-1-2-5-10(9)20-14(12)17-8-16-13/h8H,1-7H2,(H,16,17,18,19)

InChI Key

MBCVPMUSEIPYKO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC(=O)CCCCl

Origin of Product

United States

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